Maleamate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

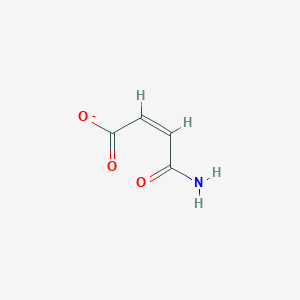

Maleamate is a monocarboxylic acid anion that is the conjugate base of maleamic acid. It is a conjugate base of a maleamic acid.

科学研究应用

Chemical Properties of Maleamate

- Chemical Formula: C4H5NO3

- Molecular Weight: 115.0874 g/mol

- CAS Registry Number: 557-24-4

This compound is derived from maleic acid and serves as an important intermediate in various biochemical processes. Its structure allows it to participate in diverse chemical reactions, making it valuable in both research and industrial applications.

Antibacterial Applications

Recent studies have highlighted the potential of this compound and its derivatives in antibacterial treatments. A notable investigation involved the synthesis of mesoporous silica nanoparticles (MSNs) containing maleamato ligands, which were coordinated with copper(II) ions to create antibacterial agents.

Case Study: Antibacterial Efficacy of Copper(II) Maleamates

- Objective: To evaluate the antibacterial properties of copper(II) maleamates against Escherichia coli and Staphylococcus aureus.

- Methodology:

- Synthesis of MSN-maleamic and MSN-maleamic-Cu complexes.

- Assessment of minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC).

- Findings:

Enzymatic Reactions

This compound plays a crucial role in enzymatic pathways, particularly in microbial biodegradation processes. It serves as an intermediate substrate for various amide hydrolases that facilitate the breakdown of environmental pollutants.

Case Study: this compound Amidase Activity

- Objective: To understand the enzymatic mechanism involving this compound amidase in the degradation of nicotine.

- Findings:

Synthetic Chemistry

In synthetic organic chemistry, this compound is utilized as a precursor for various chemical transformations. It can react with amines to form N-substituted isoasparaginates, which are important intermediates in pharmaceutical synthesis.

Case Study: Regioselectivity in Reactions with Amines

- Objective: To explore the regioselectivity of reactions between this compound and different amines.

- Methodology:

- Synthetic reactions were performed with aliphatic and araliphatic amines.

- The regioselectivity was analyzed using quantum chemical calculations.

- Findings:

Summary Table of Applications

常见问题

Basic Research Questions

Q. What are the established synthesis protocols for Maleamate, and how can experimental reproducibility be ensured?

Methodological Answer: this compound synthesis typically involves condensation reactions between maleic anhydride and ammonia derivatives under controlled pH and temperature conditions . To ensure reproducibility:

- Documentation : Record precise molar ratios, solvent systems (e.g., aqueous vs. non-polar), and reaction times.

- Purification : Use column chromatography or recrystallization, with purity verified via HPLC (≥95% purity threshold) .

- Replication : Provide step-by-step protocols in the main text or supplementary materials, adhering to journal guidelines for experimental transparency .

Q. Which spectroscopic and chromatographic techniques are optimal for characterizing this compound’s structural and purity profiles?

Methodological Answer:

- Structural Analysis :

- NMR : Use 1H- and 13C-NMR to confirm proton environments and carbon frameworks. Peaks for carbonyl groups (δ ~170 ppm) and amine protons (δ ~5-6 ppm) are diagnostic .

- FT-IR : Identify characteristic stretches (e.g., C=O at ~1700 cm−1, N-H at ~3300 cm−1) .

- Purity Assessment :

- HPLC : Employ reverse-phase C18 columns with UV detection (λ = 210 nm). Compare retention times against certified standards .

Advanced Research Questions

Q. How can computational models (e.g., DFT, MD simulations) complement experimental studies of this compound’s reactivity and stability?

Methodological Answer:

- Model Selection : Use Density Functional Theory (DFT) to predict reaction pathways or Molecular Dynamics (MD) to simulate solvation effects .

- Validation : Cross-check computational results with experimental data (e.g., kinetic studies, calorimetry) to resolve discrepancies. For example, DFT-predicted activation energies should align with Arrhenius parameters from empirical rate measurements .

- Software : Open-source tools like Gaussian or GROMACS are preferred for transparency; document basis sets and force fields in detail .

Q. What systematic approaches are recommended to address contradictions in reported thermodynamic stability data for this compound derivatives?

Methodological Answer:

- Meta-Analysis : Aggregate published data (e.g., ΔG values, decomposition temperatures) and identify outliers using statistical tools (e.g., Grubbs’ test) .

- Error Source Analysis : Compare experimental conditions (e.g., DSC heating rates, solvent purity) across studies. Contradictions often arise from moisture sensitivity or inconsistent calibration .

- Replication Studies : Repeat disputed experiments with standardized protocols and report confidence intervals for key parameters .

Q. How can researchers design experiments to investigate this compound’s role in multi-step catalytic cycles or biological systems?

Methodological Answer:

- Hypothesis Framing : Use the PICO framework (Population: catalytic system; Intervention: this compound concentration; Comparison: alternative catalysts; Outcome: reaction yield) .

- Kinetic Profiling : Conduct time-resolved UV-Vis or NMR spectroscopy to track intermediate formation.

- Control Experiments : Include negative controls (e.g., reactions without this compound) and competitive inhibitors to validate specificity .

Q. Data Management and Ethical Considerations

Q. What strategies ensure robust data management for this compound-related studies, particularly in collaborative projects?

Methodological Answer:

- Structured Repositories : Store raw spectra, chromatograms, and computational outputs in FAIR-aligned repositories (e.g., Zenodo, Figshare) with unique DOIs .

- Version Control : Use tools like GitLab to track changes in experimental protocols or analytical scripts .

- Ethical Compliance : Disclose funding sources and conflicts of interest in the acknowledgments section .

Q. Addressing Knowledge Gaps and Novelty

Q. How can researchers formulate novel questions about this compound’s applications in emerging fields (e.g., green chemistry)?

Methodological Answer:

- Literature Gap Analysis : Use tools like Scopus or Web of Science to identify understudied areas (e.g., this compound in biodegradable polymers).

- FINER Criteria : Ensure questions are Feasible (e.g., lab resources), Interesting (theoretical/practical impact), Novel (patent searches), Ethical , and Relevant (alignment with SDGs) .

属性

分子式 |

C4H4NO3- |

|---|---|

分子量 |

114.08 g/mol |

IUPAC 名称 |

(Z)-4-amino-4-oxobut-2-enoate |

InChI |

InChI=1S/C4H5NO3/c5-3(6)1-2-4(7)8/h1-2H,(H2,5,6)(H,7,8)/p-1/b2-1- |

InChI 键 |

FSQQTNAZHBEJLS-UPHRSURJSA-M |

SMILES |

C(=CC(=O)[O-])C(=O)N |

手性 SMILES |

C(=C\C(=O)[O-])\C(=O)N |

规范 SMILES |

C(=CC(=O)[O-])C(=O)N |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。